N-(2,2,2-trichloro-1-((furan-2-ylmethyl)amino)ethyl)furan-2-carboxamide
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Overview
Description
N-(2,2,2-trichloro-1-((furan-2-ylmethyl)amino)ethyl)furan-2-carboxamide is a complex organic compound characterized by the presence of furan and trichloromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-trichloro-1-((furan-2-ylmethyl)amino)ethyl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 2,2,2-trichloroethylamine in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP) as catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-trichloro-1-((furan-2-ylmethyl)amino)ethyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The trichloromethyl group can be reduced to form dichloromethyl or monochloromethyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions .
Major Products Formed
The major products formed from these reactions include furan-2,3-dione derivatives, dichloromethyl derivatives, and various substituted amino derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(2,2,2-trichloro-1-((furan-2-ylmethyl)amino)ethyl)furan-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,2,2-trichloro-1-((furan-2-ylmethyl)amino)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The trichloromethyl group and furan ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,2-trichloro-1-((tetrahydrofuran-2-ylmethyl)amino)ethyl)isobutyramide
- N-(2,2,2-trichloro-1-((tetrahydrofuran-2-ylmethyl)amino)ethyl)benzamide
- 3-phenyl-N-(2,2,2-trichloro-1-((furan-2-ylmethyl)amino)ethyl)acrylamide
Uniqueness
N-(2,2,2-trichloro-1-((furan-2-ylmethyl)amino)ethyl)furan-2-carboxamide is unique due to its specific combination of furan and trichloromethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds .
Biological Activity
N-(2,2,2-trichloro-1-((furan-2-ylmethyl)amino)ethyl)furan-2-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C12H14Cl3N2O3, with a molecular weight of approximately 327.6 g/mol. The compound features a furan ring and a trichloromethyl group, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C12H14Cl3N2O3 |
Molecular Weight | 327.6 g/mol |
IUPAC Name | This compound |
InChI Key | MIRNJQYHVSDJIC-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)C(=O)NC(C(Cl)(Cl)Cl)NCC1=CC=CO1 |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The trichloromethyl group may facilitate covalent binding to target enzymes, altering their activity. This interaction is often crucial in the design of enzyme inhibitors.
- Receptor Modulation : The furan ring can engage in π-π interactions with aromatic residues in protein structures, potentially modulating receptor activity.
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this compound may also exhibit efficacy against various pathogens.
Anticancer Properties
Research has indicated that compounds with similar structural features can exhibit significant anticancer activity. For instance, studies on derivatives of furan-containing compounds have shown promising results in inhibiting tumor growth in various cancer cell lines.
Antimicrobial Effects
Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural characteristics allow it to interact effectively with microbial targets.
Case Studies and Research Findings
-
Study on Anticancer Activity : A study demonstrated that furan derivatives exhibited IC50 values ranging from 1.55 μM to 10.76 μM against specific cancer cell lines, indicating strong potential for further development as anticancer agents .
Compound IC50 (μM) Cancer Type F8-B22 1.55 Breast Cancer F8-S43 10.76 Lung Cancer - Antimicrobial Screening : Another study highlighted the antimicrobial effects of similar compounds against bacterial strains such as E. coli and S. aureus, suggesting that this compound may also exhibit comparable activity .
Properties
IUPAC Name |
N-[2,2,2-trichloro-1-(furan-2-ylmethylamino)ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl3N2O3/c13-12(14,15)11(16-7-8-3-1-5-19-8)17-10(18)9-4-2-6-20-9/h1-6,11,16H,7H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCLJFMNTWTHQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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